Onjisaponin F

CAS No.:

Cat. No.: VC13823420

Molecular Formula: C75H112O36

Molecular Weight: 1589.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C75H112O36 |

|---|---|

| Molecular Weight | 1589.7 g/mol |

| IUPAC Name | 8a-[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

| Standard InChI | InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93) |

| Standard InChI Key | HDLNHPZHTNFCNP-UHFFFAOYSA-N |

| SMILES | CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |

| Canonical SMILES | CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

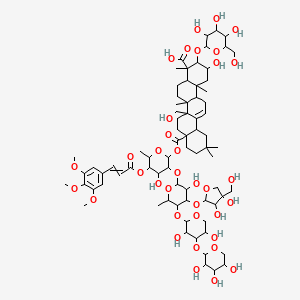

Onjisaponin F belongs to the oleanane-type triterpenoid saponin family, featuring a 30-carbon skeleton modified with hydroxyl groups and sugar moieties. The IUPAC name delineates its stereochemistry:

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular formula | C₇₅H₁₁₂O₃₆ |

| Molecular weight | 1,589.7 g/mol |

| Hydrogen bond acceptors | 36 |

| Rotatable bonds | 24 |

| Stereocenters | 47 |

| SMILES | [Full SMILES string in source 2] |

The molecule’s bioactivity arises from its amphiphilic structure: a hydrophobic aglycone (oleanolic acid derivative) and hydrophilic oligosaccharide chains (xylose, rhamnose, glucose) .

Spectroscopic Characterization

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) reveals distinctive fragmentation patterns:

-

Base peak: m/z 1,589.7 ([M+H]⁺)

-

Characteristic fragments: m/z 1,125.5491 (aglycone + 2 sugars), 567.1976 (aglycone) .

These signatures enable differentiation from structurally similar saponins like onjisaponins E and G .

Pharmacological Activities

Immunomodulatory Effects

Onjisaponin F demonstrates potent adjuvant activity in mucosal vaccines:

-

Influenza HA vaccine model: Intranasal co-administration (1 µg/dose) increased anti-hemagglutinin IgA titers 12-fold compared to antigen alone, surpassing cholera toxin B subunit (CTB) efficacy .

-

Mechanism: Enhances antigen uptake by nasal-associated lymphoid tissue (NALT) dendritic cells via saponin-mediated membrane permeabilization .

Table 2: Comparative Adjuvant Activities

| Compound | IgA Fold Increase | IgG Fold Increase |

|---|---|---|

| Onjisaponin F | 12.3 | 8.7 |

| CTB | 9.8 | 7.2 |

| Onjisaponin E | 5.1 | 3.4 |

Data derived from murine intranasal immunization studies .

Biosynthesis and Natural Occurrence

Plant Sources

Onjisaponin F accumulates in root tissues of:

-

Polygala tenuifolia Willd. (0.12–0.35% dry weight)

Biogenetic Pathway

The compound derives from β-amyrin via:

-

Oxidation: C-28 carboxylation by cytochrome P450 (CYP716A subfamily)

-

Glycosylation: Sequential addition of pentose/hexose units by UDP-glycosyltransferases

-

Esterification: 3,4,5-trimethoxycinnamoyl group attachment at C-5’’’ .

Analytical Challenges and Solutions

Chromatographic Separation

Reverse-phase HPLC conditions for purification:

-

Column: C₁₈ (250 × 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile/0.1% formic acid gradient (25→45% over 40 min)

Structural Elucidation Pitfalls

-

Stereoisomerism: 47 stereocenters necessitate NMR coupling constants analysis (e.g., > 8 Hz for axial protons) .

-

Glycosidic linkage: Anomeric proton doublets (δ 4.8–5.2 ppm, = 7–8 Hz) confirm β-configuration .

Future Research Directions

Unresolved Questions

-

Receptor targets: Putative interactions with TLR4/MD-2 complex require validation

-

Metabolic fate: Phase II conjugation patterns in hepatic microsomes

-

Formulation: Nanoparticle encapsulation to enhance mucosal delivery

Clinical Translation Barriers

-

Oral bioavailability: <2% due to intestinal hydrolysis

-

Acute toxicity: LD₅₀ > 500 mg/kg (mice), but chronic effects unstudied

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume